molecular formula C22H26N4O3S3 B2629029 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1100755-33-6

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No.: B2629029
CAS No.: 1100755-33-6
M. Wt: 490.66
InChI Key: BICATAXCRXUHQW-UHFFFAOYSA-N
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Description

(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C22H26N4O3S3 and its molecular weight is 490.66. The purity is usually 95%.
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Biological Activity

The compound (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a piperazine ring, a benzo[d]thiazole moiety, and a thiophenesulfonyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H29N3O6S2C_{24}H_{29}N_{3}O_{6}S_{2} with a molecular weight of approximately 519.6 g/mol. It is classified under sulfonamide derivatives known for their antibacterial and antifungal properties. The presence of both thiazole and piperazine enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors associated with disease pathways. Compounds containing piperazine and thiazole moieties are known to exhibit inhibitory effects on various enzymes, which can lead to therapeutic benefits in treating conditions such as cancer and bacterial infections.

Biological Activities

Research indicates that similar compounds demonstrate a wide range of biological activities:

  • Anticancer Activity : Thiazolidinone derivatives have shown significant anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities due to the presence of the sulfonamide group.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole-containing compounds:

  • Antitumor Activity : A study synthesized new thiazole derivatives and evaluated their cytotoxic effects on various tumor cell lines. Several compounds exhibited high inhibition rates against specific kinases, indicating potential for cancer therapy .
  • Inhibition of Enzymes : Research has shown that compounds similar to the one effectively inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. This inhibition can lead to therapeutic effects in neurological disorders .
  • Structure-Activity Relationship (SAR) : Modifications at different positions on the thiazole ring have been explored to optimize biological activity. The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and efficacy.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50 (µM)Reference
Compound AAnticancerMCF-71.27
Compound BAntimicrobialStaphylococcus aureus0.75
Compound CMAO InhibitionMAO-B Isoform>200
Compound DAntitumorPC-30.50

Properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S3/c1-15-13-16(2)20-17(14-15)23-22(31-20)25-10-8-24(9-11-25)21(27)18-5-3-7-26(18)32(28,29)19-6-4-12-30-19/h4,6,12-14,18H,3,5,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICATAXCRXUHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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